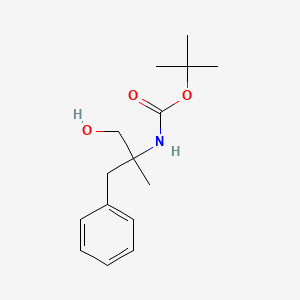

叔丁基-N-(2-苄基-1-羟基丙基)-碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate and tert-butyl N-(benzyloxy)carbamate , which are known compounds used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can be synthesized through a reaction with various aryl halides with Cs2CO3 as a base in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of related compounds like tert-butyl N-(benzyloxy)carbamate has been analyzed . It has a linear formula of C6H5CH2ONHCO2C(CH3)3 and a molecular weight of 223.27 .Chemical Reactions Analysis

Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, tert-butyl carbamate is described as white to slightly yellow needles . The melting point of tert-butyl N-(benzyloxy)carbamate is 45-47 °C .科学研究应用

金属化和烷基化

氨甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物,包括与叔丁基 N-(2-苄基-1-羟基丙烷-2-基)氨基甲酸酯相关的结构,因其在氮和硅之间进行金属化的能力而被利用。此过程随后与各种亲电试剂反应,提供了一种制备 α-官能化 α-氨基硅烷的方法,展示了其在合成化学中创建复杂分子方面的意义 (Sieburth, Somers, & O'hare, 1996)。

有机合成中的构建模块

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯被报道为第一类 N-(Boc) 亚硝酮等价物,展示了它们作为有机合成中构建模块的潜力。这些化合物衍生自醛和叔丁基 N-羟基氨基甲酸酯,展示了与有机金属反应的多功能性,生成 N-(Boc) 羟胺,进一步突出了它们在复杂有机分子合成中的效用 (Guinchard, Vallée, & Denis, 2005)。

化学选择性转化

N-叔丁基二甲基甲硅烷基氨基甲酸酯基 (甲硅烷基氨基甲酸酯),由常用的氨基保护基合成,突出了其在化学选择性转化中的作用。这种创新物质允许用氟离子活化,与各种亲电试剂反应,有效地生成 N-酯型化合物。这种方法强调了甲硅烷基氨基甲酸酯在温和条件下转化氨基保护基的效用 (Sakaitani & Ohfune, 1990)。

挥发性酸蒸汽的检测

对苯并噻唑改性的叔丁基咔唑衍生物,特别是带有叔丁基部分的 TCBT 的研究表明了它们在凝胶形成和荧光传感材料中的应用。这些材料表现出强烈的蓝光发射,并且能够有效检测挥发性酸蒸汽,表明它们在化学传感器开发中的潜力 (Sun et al., 2015)。

心脏保护剂

一类丙二酰辅酶 A 脱羧酶 (MCD) 抑制剂,包括叔丁基 3-(5-(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)-4,5-二氢异恶唑-3-甲酰胺基)丁酸酯,已被确定为葡萄糖氧化的强效刺激剂。这些化合物表现出作为心脏保护剂的潜力,改善缺血性心脏病中的心脏效率和功能 (Cheng et al., 2006)。

安全和危害

作用机制

Target of Action

Tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate is a complex organic compoundSimilar compounds have been known to interact with proteins such as voltage-gated sodium channels and the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that carbamates, including tert-butyl n-(2-benzyl-1-hydroxypropan-2-yl)carbamate, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Biochemical Pathways

For example, they can participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Pharmacokinetics

Result of Action

Similar compounds have been known to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .

属性

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methyl-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,11-17)10-12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPLCPRUYWQWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2747397.png)

![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)

![N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2747401.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)

![6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747405.png)

![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2747407.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2747409.png)